(2S)-6-amino-2-[(1-carboxy-3-phenylpropyl)amino]hexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-6-amino-2-[(1-carboxy-3-phenylpropyl)amino]hexanoic acid is a complex organic compound with significant importance in various scientific fields This compound is characterized by its unique structure, which includes an amino group, a carboxyl group, and a phenylpropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-6-amino-2-[(1-carboxy-3-phenylpropyl)amino]hexanoic acid typically involves multiple steps, including the protection of functional groups, formation of peptide bonds, and deprotection. One common method involves the use of amino acids as starting materials, which are then subjected to various chemical reactions to form the desired compound. The reaction conditions often include the use of specific solvents, catalysts, and temperature control to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process, ensuring that the compound can be produced in sufficient quantities for commercial use.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-6-amino-2-[(1-carboxy-3-phenylpropyl)amino]hexanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the specific oxidizing agents used.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The amino and carboxyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.
Aplicaciones Científicas De Investigación
(2S)-6-amino-2-[(1-carboxy-3-phenylpropyl)amino]hexanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in biological processes and as a precursor for the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (2S)-6-amino-2-[(1-carboxy-3-phenylpropyl)amino]hexanoic acid involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- (2S)-2-amino-6-[(1-carboxy-3-phenylpropyl)amino]hexanoic acid
- (2S)-6-amino-2-[(1-carboxy-2-phenylethyl)amino]hexanoic acid
- (2S)-6-amino-2-[(1-carboxy-4-phenylbutyl)amino]hexanoic acid
Uniqueness
(2S)-6-amino-2-[(1-carboxy-3-phenylpropyl)amino]hexanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of functional groups and stereochemistry allows it to participate in a wide range of reactions and interactions, making it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C16H24N2O4 |
---|---|
Peso molecular |
308.37 g/mol |
Nombre IUPAC |
(2S)-6-amino-2-[(1-carboxy-3-phenylpropyl)amino]hexanoic acid |
InChI |
InChI=1S/C16H24N2O4/c17-11-5-4-8-13(15(19)20)18-14(16(21)22)10-9-12-6-2-1-3-7-12/h1-3,6-7,13-14,18H,4-5,8-11,17H2,(H,19,20)(H,21,22)/t13-,14?/m0/s1 |
Clave InChI |
CJPMLWRZFHGSOZ-LSLKUGRBSA-N |
SMILES isomérico |
C1=CC=C(C=C1)CCC(C(=O)O)N[C@@H](CCCCN)C(=O)O |
SMILES canónico |
C1=CC=C(C=C1)CCC(C(=O)O)NC(CCCCN)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.